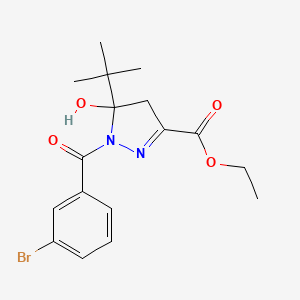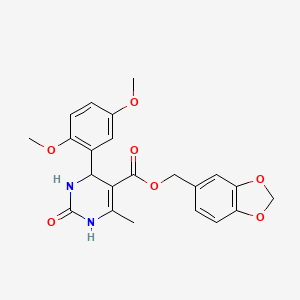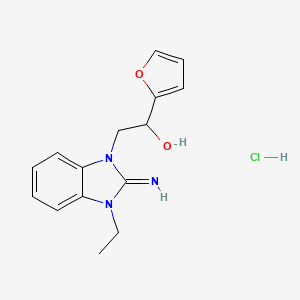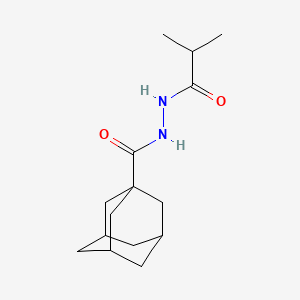![molecular formula C20H21ClN2O B5098161 10-benzyl-1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one;hydrochloride](/img/structure/B5098161.png)
10-benzyl-1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-benzyl-1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one;hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is known for its unique structure, which includes a fused ring system with nitrogen atoms. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
10-benzyl-1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
10-benzyl-1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 10-benzyl-1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features.
Indole Derivatives: Compounds with a similar fused ring system but different nitrogen atom arrangements.
Imidazole Derivatives: Heterocyclic compounds with nitrogen atoms in the ring structure.
Uniqueness
10-benzyl-1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one;hydrochloride is unique due to its specific arrangement of nitrogen atoms and the presence of a benzyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
10-benzyl-1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O.ClH/c1-21-13-7-11-17-19(23)16-10-5-6-12-18(16)22(20(17)21)14-15-8-3-2-4-9-15;/h2-6,8-10,12H,7,11,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPAFBBQAXOMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1N(C3=CC=CC=C3C2=O)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
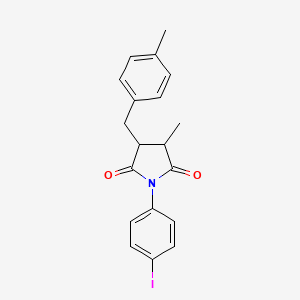
![1-(3-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B5098083.png)
![2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B5098084.png)
![(5E)-1-(4-chlorophenyl)-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5098090.png)
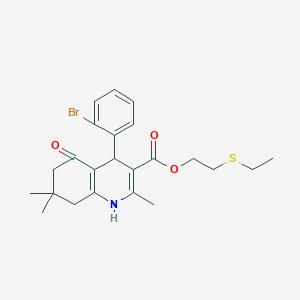
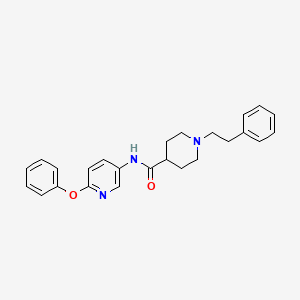
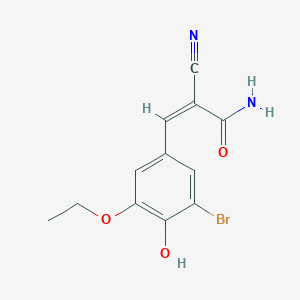
![2-bromo-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5098129.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B5098146.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B5098148.png)
